5-bromo-N-[4-(propionylamino)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[4-(propionylamino)phenyl]-2-furamide is a chemical compound that has gained significant attention from scientific researchers due to its potential applications in various fields. This compound is also known as BRD0705 and is a potent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins play a crucial role in gene regulation and are involved in the development of various diseases, including cancer. Therefore, the inhibition of BET proteins has emerged as a promising strategy for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide involves the inhibition of BET proteins. BET proteins are involved in the regulation of gene expression by binding to acetylated histones in chromatin. The inhibition of BET proteins by 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide leads to the suppression of gene expression and downstream biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide have been studied extensively. The compound has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes. Additionally, the compound has anti-inflammatory effects and can modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide in lab experiments include its potency as a BET inhibitor and its specificity towards BET proteins. However, the compound is relatively new, and its long-term effects on biological systems are not yet known. Additionally, the compound may have off-target effects that need to be carefully considered when designing experiments.
Zukünftige Richtungen
The potential future directions for research on 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide are vast. Some possible directions include:
1. Further studies on the mechanism of action of the compound and its effects on gene expression and downstream biological processes.
2. Investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.
3. Development of more potent and selective BET inhibitors based on the structure of 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide.
4. Studies on the long-term effects of the compound on biological systems and its potential toxicity.
Conclusion:
In conclusion, 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide is a promising compound that has gained significant attention from scientific researchers due to its potential applications in various fields. The compound's potency as a BET inhibitor and its specificity towards BET proteins make it a valuable tool for studying gene regulation and downstream biological processes. Further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide has been described in various research articles. The most common method involves the reaction of 5-bromo-2-furoic acid with propionyl chloride to form 5-bromo-2-furoylpropionyl chloride. This intermediate is then reacted with 4-aminobenzamide to form 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide in scientific research are vast. The compound has been shown to be a potent inhibitor of BET proteins, which play a crucial role in gene regulation. Therefore, the compound can be used to study the role of BET proteins in various biological processes, including cancer development, inflammation, and immune response.
Eigenschaften
IUPAC Name |
5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-2-13(18)16-9-3-5-10(6-4-9)17-14(19)11-7-8-12(15)20-11/h3-8H,2H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMAQIQTRANVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.